molecular formula C6H2BrF3 B146875 1-Bromo-3,4,5-trifluorobenzene CAS No. 138526-69-9

1-Bromo-3,4,5-trifluorobenzene

Cat. No.: B146875
CAS No.: 138526-69-9
M. Wt: 210.98 g/mol
InChI Key: HKJCELUUIFFSIN-UHFFFAOYSA-N
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Preparation Methods

1-Bromo-3,4,5-trifluorobenzene can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromo-3,4,5-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-3,4,5-trifluorobenzene primarily involves its ability to participate in substitution and coupling reactions. The bromine atom in the compound is a good leaving group, making it reactive in nucleophilic aromatic substitution reactions. Additionally, the trifluoromethyl groups can influence the electronic properties of the compound, making it useful in various synthetic applications .

Comparison with Similar Compounds

1-Bromo-3,4,5-trifluorobenzene can be compared with other similar compounds, such as:

    1-Bromo-2,4,5-trifluorobenzene: This compound has a similar structure but differs in the position of the bromine atom.

    1-Bromo-3,5-difluorobenzene: This compound has two fluorine atoms instead of three.

This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

5-bromo-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJCELUUIFFSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346346
Record name 1-Bromo-3,4,5-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138526-69-9
Record name 5-Bromo-1,2,3-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138526-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3,4,5-trifluorobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3,4,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3,4,5-trifluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Benzene, 5-bromo-1,2,3-trifluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-bromo-3,4,5-trifluorobenzene used in the synthesis of liquid crystals?

A: this compound serves as a key starting material in the multi-step synthesis of trans-4-[trans-4-(3,4,5-trifluorophenyl)cyclohexane]cyclohexane-1-ethylene, a liquid crystal compound []. This synthesis involves several reactions, including a Grignard reaction with 4,4′-dicyclohexanedione mono-ethylene ketal followed by dehydration, hydrogenation, deprotection, trans-conformation, and Wittig reactions []. The presence of the trifluorophenyl group, introduced via this compound, is crucial for the liquid crystal properties of the final compound.

Q2: Can this compound be used to create materials with potential applications in organic electronics?

A: Yes, research shows that this compound can be utilized in the synthesis of organic radicals exhibiting interesting electronic properties. For instance, it serves as the starting material for synthesizing a series of 1,3,5-triphenyl-6-oxoverdazyl radical derivatives bearing n-alkylsulfanyl groups []. These derivatives demonstrate columnar discotic behavior, a crucial property for charge transport in organic electronics. Furthermore, time-of-flight measurements on one of these derivatives revealed measurable hole mobility, further highlighting the potential of such compounds derived from this compound in organic electronic applications [].

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